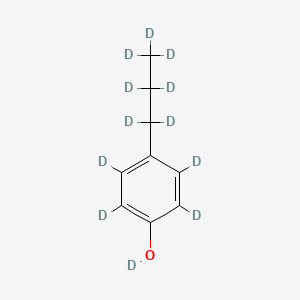

4-Propylphenol-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSLBUSXWBJMEC-GCCALJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Propylphenol-d12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Propylphenol-d12, a deuterated analog of 4-propylphenol. This document is intended to serve as a valuable resource for researchers utilizing this compound in experimental studies, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. The inclusion of detailed experimental methodologies and data presented in a clear, tabular format aims to facilitate its practical application in a laboratory setting.

Core Physical and Chemical Properties

This compound (CAS Number: 352431-21-1) is a stable, isotopically labeled form of 4-propylphenol where twelve hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis using mass spectrometry.[2] The physical and chemical properties of this compound are expected to be very similar to those of the unlabeled 4-Propylphenol. The following tables summarize the key physical and chemical data.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 352431-21-1 | [1] |

| Molecular Formula | C₉D₁₂O | [1] |

| Molecular Weight | 148.26 g/mol | [3] |

| Accurate Mass | 148.164135953 Da | [3] |

| IUPAC Name | 1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene | [3] |

Table 2: Estimated Physical Properties of this compound

Note: The following data are for the non-deuterated 4-Propylphenol (CAS 645-56-7) and serve as a close approximation for the deuterated form.

| Property | Value | Source |

| Melting Point | 21-22 °C | [1][4] |

| Boiling Point | 232-233 °C (at 760 mm Hg) | [1][4] |

| Density | 0.983 g/mL at 25 °C | [5] |

| Water Solubility | 1.28 mg/mL at 25 °C | [1] |

| logP (o/w) | 3.20 | [4] |

| Refractive Index | 1.523 (at 20 °C) | |

| Flash Point | 106 °C (closed cup) | [6] |

Experimental Protocols

Synthesis of Deuterated Phenols

A general method for the synthesis of deuterated aromatic compounds, including phenols, involves an H-D exchange reaction.[7] This process is typically carried out using heavy water (D₂O) as the deuterium source under elevated temperature and pressure, often with a catalyst.[7]

General Protocol for H-D Exchange Reaction of Phenols:

-

Catalyst Preparation: A heterogeneous acid catalyst, such as Amberlyst-15, is dried under vacuum.

-

Reaction Setup: The phenolic compound (e.g., 4-propylphenol) is dissolved in an excess of deuterium oxide (D₂O).

-

Catalysis: The dried catalyst is added to the solution.

-

Reaction Conditions: The reaction mixture is heated in a sealed vessel to facilitate the H-D exchange on the aromatic ring and the hydroxyl group. The reaction time and temperature are optimized for the specific compound to achieve a high deuteration ratio.[7]

-

Work-up: After the reaction, the catalyst is filtered off. The deuterated product is then extracted from the aqueous solution using an organic solvent.

-

Purification: The extracted product is purified using standard techniques such as distillation or chromatography to yield the final deuterated phenol.

Quantitative Analysis using this compound as an Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of 4-propylphenol in various matrices.

General Protocol for Sample Analysis:

-

Sample Preparation: A known amount of the sample (e.g., plasma, urine, environmental water) is taken.

-

Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to the sample.

-

Extraction: The analyte (4-propylphenol) and the internal standard (this compound) are extracted from the sample matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.

-

Derivatization (Optional): If necessary, the extracted analytes are derivatized to improve their chromatographic properties or mass spectrometric response.

-

GC-MS or LC-MS Analysis: The extracted and prepared sample is injected into the GC-MS or LC-MS system.

-

Quantification: The concentration of 4-propylphenol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-propylphenol and a constant concentration of this compound.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical steps for the synthesis of this compound.

References

- 1. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:352431-21-1 | Chemsrc [chemsrc.com]

- 3. 4-N-Propylphenol-D12 | C9H12O | CID 101365498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]

- 5. 4-Propylphenol | 645-56-7 [chemicalbook.com]

- 6. 4-正丙基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

4-Propylphenol-d12 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Propylphenol-d12, a deuterated stable isotope-labeled compound. Given its primary application as an internal standard, this document also extensively covers the properties and biological context of its non-deuterated counterpart, 4-Propylphenol, to provide a complete framework for research and development professionals.

Core Chemical and Physical Data

This compound is the deuterium-labeled version of 4-Propylphenol.[1] Stable isotope labeling is a non-radioactive method to trace the fate of a compound in analytical experiments. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is particularly useful for quantitative analysis in drug development and metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for both this compound and its non-deuterated analogue, 4-Propylphenol.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 352431-21-1 | [2] |

| Molecular Formula | C₉D₁₂O | [1] |

| Molecular Weight | 148.26 g/mol | [3] |

| Exact Mass | 148.164135953 Da | [3] |

| Synonyms | 4-n-Propylphenol-d12, 4-(Propyl-d7)phen-2,3,5,6-d4-ol-d | [2] |

Table 2: Properties of 4-Propylphenol (Non-Deuterated)

| Property | Value | Source |

| CAS Number | 645-56-7 | [4][5] |

| Molecular Formula | C₉H₁₂O | [4][5] |

| Molecular Weight | 136.19 g/mol | [5] |

| Boiling Point | 232-233 °C | [5] |

| Melting Point | 21-22 °C | [5] |

| Density | 0.983 g/mL at 25 °C | |

| LogP | 3.2 | [5] |

| Solubility in Water | 1.28 mg/mL at 25 °C | [5] |

Biological Activity and Applications of 4-Propylphenol

4-Propylphenol is an aromatic organic compound that is used in various industrial and research applications. It serves as a pharmaceutical intermediate and a flavor and fragrance ingredient.[6] Research has also shed light on its biological activities:

-

Antioxidant and Antimicrobial Properties: Some studies suggest that 4-Propylphenol may possess antioxidant capabilities that could help mitigate oxidative stress.[7] There is also investigation into its potential antimicrobial effects against certain bacteria and fungi.[7]

-

Endocrine Disruption: There is evidence to suggest that 4-Propylphenol may act as an endocrine disruptor, which could interfere with hormonal functions.[7]

-

Enzyme Inhibition: Studies have indicated that 4-Propylphenol may inhibit certain enzymes involved in metabolic pathways.[7]

-

Toxicity: In repeated-dose oral studies in rats, 4-Propylphenol has been shown to cause zonal hepatitis, kidney changes, and normocytic anemia.[4][5]

Experimental Protocols

Due to its use as a stable isotope standard, this compound is primarily utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to quantify the levels of 4-Propylphenol in various matrices.

General Protocol for Quantification using Isotope Dilution Mass Spectrometry

This is a generalized workflow for the use of this compound as an internal standard.

-

Sample Preparation: The biological or environmental sample (e.g., plasma, urine, water) is collected.

-

Spiking with Internal Standard: A known amount of this compound is added ("spiked") into the sample at the beginning of the extraction procedure.

-

Extraction: The analyte (4-Propylphenol) and the internal standard (this compound) are extracted from the sample matrix. This can be achieved through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization (Optional): If necessary, the extracted analytes are chemically modified to improve their chromatographic behavior or detection sensitivity.

-

Analysis by GC-MS or LC-MS: The extract is injected into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to a mass spectrometer (MS). The chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.

-

Quantification: The concentration of 4-Propylphenol in the original sample is determined by comparing the peak area of the analyte to the peak area of the known amount of the internal standard (this compound).

Experimental Example: Cracking of 4-Propylphenol over ZSM-5 Catalyst

In a study on the cracking of 4-Propylphenol, a model compound for lignin monomers, the following experimental setup was used:

-

Reactor Setup: A packed bed reactor with a 0.25-inch outer diameter stainless steel tube was used. The reactor contained 0.2 g of pressed ZSM-5 catalyst.[8]

-

Reactant Feed: Liquid 4-Propylphenol was fed into the reactor.[8]

-

Analysis: The reaction products were analyzed online using a gas chromatograph (GC).[8]

-

Catalyst Characterization: The catalyst before and after the reaction was characterized using infrared spectroscopy to identify surface species.[8] Deactivated catalysts were further analyzed by dissolving the zeolite in hydrofluoric acid followed by liquid-liquid extraction with dichloromethane to analyze the retained organic compounds by GC-MS.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to 4-Propylphenol and its deuterated standard.

Caption: A typical analytical workflow for the quantification of 4-Propylphenol using this compound as an internal standard.

Caption: A summary of the potential biological activities associated with 4-Propylphenol.

Caption: The logical relationship between 4-Propylphenol and its deuterated internal standard in analytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-n-Propylphenol-d12 | CAS 352431-21-1 | LGC Standards [lgcstandards.com]

- 3. 4-N-Propylphenol-D12 | C9H12O | CID 101365498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Propylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Buy 4-Propylphenol | 645-56-7 [smolecule.com]

- 8. mdpi.com [mdpi.com]

Navigating the Landscape of Deuterated Propylphenol Standards: A Technical Guide

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. This in-depth technical guide provides a comprehensive overview of the commercial availability of 4-Propylphenol-d12 standards, their quality specifications, and detailed methodologies for their application in analytical workflows.

This guide distinguishes between the two commercially available isomers: 4-n-Propylphenol-d12 and 4-iso-Propylphenol-d12. Understanding the specific isomer required is critical for experimental accuracy. The information presented herein has been compiled from publicly available data from various suppliers of analytical standards.

Commercial Availability of this compound Standards

The procurement of high-quality, well-characterized standards is the foundational step for any quantitative analytical method. Several reputable suppliers offer this compound standards in various formats. The following tables summarize the currently available commercial options.

4-n-Propylphenol-d12

| Supplier | Product Name | CAS Number | Molecular Formula | Product Format |

| LGC Standards (Toronto Research Chemicals) | 4-n-Propylphenol-d12 | 352431-21-1 | C₉D₁₂O | Neat |

| Qmx Laboratories | 4-n-Propylphenol-d12, neat | 352431-21-1 | C₉D₁₂O | Neat |

| ESSLAB (distributor for Chiron) | 4-n-Propylphenol-d12 | 352431-21-1 | C₉D₁₂O | 1000 µg/mL in Isopropanol |

4-iso-Propylphenol-d12

| Supplier | Product Name | CAS Number | Molecular Formula | Product Format | Purity Specification |

| LGC Standards | 4-iso-Propylphenol-d12 | 1219805-27-2 | C₉D₁₂O | Neat | 98 atom % D, min 98% Chemical Purity[1] |

Experimental Protocol: Quantitative Analysis of Propylphenols using Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for accurate quantification, mitigating matrix effects and variability in sample preparation.[2][3]

Preparation of Standards

-

Stock Solution: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol, isopropanol) at a concentration of, for example, 1 mg/mL.

-

Spiking Solution: From the stock solution, prepare a working "spiking" solution at a concentration appropriate for the expected analyte levels in the samples.

-

Calibration Standards: Prepare a series of calibration standards containing the non-deuterated 4-propylphenol at known concentrations, each spiked with a constant amount of the this compound internal standard.

Sample Preparation

-

Spiking: Add a known volume of the this compound spiking solution to each unknown sample at the beginning of the extraction process.

-

Extraction: The extraction procedure will be matrix-dependent. For water samples, solid-phase extraction (SPE) is a common technique.[4] For biological matrices, liquid-liquid extraction (LLE) or protein precipitation may be necessary.

-

Derivatization (for GC-MS): For analysis of phenolic compounds by GC-MS, derivatization is often employed to improve volatility and chromatographic performance. This can be achieved using reagents such as diazomethane or pentafluorobenzyl bromide (PFBBr).[5]

Instrumental Analysis (GC-MS Example)

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is commonly used for phenol analysis.

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature ramp will be required to achieve good separation of the analyte from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS will provide the highest sensitivity and selectivity. Monitor at least two characteristic ions for both the native propylphenol and the deuterated internal standard.

-

Data Analysis

-

Quantification: The concentration of the native 4-propylphenol in the unknown samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow and Quality Control

To further elucidate the experimental process and the critical aspects of analytical standard quality, the following diagrams are provided.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Propylphenol-d12: Safety, Handling, and Application

This guide provides comprehensive safety data, handling precautions, and a general experimental workflow for this compound (CAS: 352431-21-1). This deuterated analog of 4-propylphenol is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its distinct mass allows for precise quantification of the non-labeled compound.[1]

Chemical and Physical Properties

The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to its non-deuterated counterpart, 4-Propylphenol. This mass difference is fundamental to its use in mass spectrometry-based analysis. A comparison of their key physical and chemical properties is summarized below.

Table 1: Comparative Physicochemical Data

| Property | This compound | 4-Propylphenol |

| CAS Number | 352431-21-1[2] | 645-56-7 |

| Molecular Formula | C₉D₁₂O[1][2] | C₉H₁₂O[3] |

| Molecular Weight | 148.26 g/mol [1][2][4] | 136.19 g/mol [3][5] |

| Exact Mass | 148.1641 Da[2][4] | 136.0888 Da[3] |

| Physical State | Liquid[5] | Colorless to yellow liquid[3][5] |

| Melting Point | Not specified | 15 - 22 °C (59 - 72 °F)[3][5] |

| Boiling Point | Not specified | 212 - 233 °C (414 - 451 °F)[3][5] |

| Density | Not specified | 0.983 - 1.012 g/cm³[5] |

| Flash Point | Not specified | 106 - 107 °C (223 - 225 °F)[5] |

| LogP (Octanol/Water) | 2.34[1] | 2.88 - 3.20[3][5] |

Hazard Identification and Safety Precautions

Safety data for this compound is often based on the properties of its non-deuterated analog, 4-n-Propylphenol. The compound is classified as harmful and corrosive.

GHS Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H402 / H412: Harmful to aquatic life / Harmful to aquatic life with long-lasting effects.

Precautionary Statements: Users should adhere to the following precautions to minimize exposure and risk.

Table 2: Key Precautionary Statements (P-Statements)

| Code | Precaution |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling, Storage, and Emergency Procedures

Proper engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[5][7] Safety showers and eye wash stations must be readily available.[8]

-

Eye/Face Protection: Use safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards, or a face shield.[5][7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[5][8]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5]

Storage

-

Store in a dry, cool, and well-ventilated place.[7]

-

Keep containers tightly closed.[7]

-

Protect from light and moisture.[5]

-

Store in a corrosives area, away from incompatible materials such as strong oxidizing agents.[5][7]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact: Take off all contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]

Accidental Release and Fire Fighting

-

Accidental Release: Use personal protective equipment.[5] Absorb the spill with an inert material (e.g., sand, diatomite) and collect it in a suitable, closed container for disposal as hazardous waste.[5][7] Do not let the product enter drains.[5]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] Hazardous decomposition products include carbon oxides.[5]

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of 4-propylphenol in biological or environmental matrices. While specific protocols are application-dependent, a general workflow is outlined below.

Methodology: Quantification via LC-MS/MS

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). Create a series of working solutions at known concentrations.

-

Sample Preparation:

-

To a known volume or mass of the sample (e.g., plasma, urine, water), add a precise volume of the this compound internal standard working solution.

-

Perform sample clean-up and analyte extraction. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

-

-

Calibration Curve: Prepare a set of calibration standards by spiking blank matrix with known concentrations of non-labeled 4-propylphenol and the same fixed concentration of this compound used in the samples.

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from matrix interferences.

-

Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. Monitor a specific precursor-to-product ion transition for 4-propylphenol and a separate one for this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (4-propylphenol) to the internal standard (this compound) for all samples and calibration standards.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-propylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The diagram below illustrates this logical workflow.

Caption: Workflow for quantification using a deuterated internal standard.

References

- 1. This compound | CAS#:352431-21-1 | Chemsrc [chemsrc.com]

- 2. 4-n-Propylphenol-d12 | CAS 352431-21-1 | LGC Standards [lgcstandards.com]

- 3. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-N-Propylphenol-D12 | C9H12O | CID 101365498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lgcstandards.com [lgcstandards.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. tsetse.org [tsetse.org]

The Strategic Role of Deuterated Phenols in Modern Chemical Synthesis: An In-depth Technical Guide

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the synthesis, application, and mechanistic insights of deuterated phenols in chemical synthesis. This guide provides quantitative data, detailed experimental protocols, and visual diagrams to illuminate the pivotal role of isotopic labeling in advancing pharmaceutical and materials science.

The substitution of hydrogen with its stable isotope, deuterium, in phenolic compounds offers a subtle yet powerful tool in chemical synthesis. This isotopic modification, which imparts a greater stability to the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, gives rise to the kinetic isotope effect (KIE). This effect can significantly alter the metabolic fate of a molecule, provide profound insights into reaction mechanisms, and enhance the precision of quantitative analyses.[1] This technical guide explores the multifaceted role of deuterated phenols, offering practical methodologies and theoretical understanding for their effective application in research and development.

The Kinetic Isotope Effect: A Cornerstone of Deuteration Strategy

The primary driver for the use of deuterated compounds is the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower vibrational frequency and a stronger bond energy. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[1] This principle is strategically employed in drug development to enhance the metabolic stability of pharmaceuticals. By replacing hydrogen atoms at sites vulnerable to metabolic oxidation, the rate of drug metabolism can be reduced, leading to improved pharmacokinetic profiles.[2]

Quantitative Analysis of Kinetic Isotope Effects

The magnitude of the KIE is expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (kH/kD). This value provides a quantitative measure of the impact of deuteration on reaction rates. The following table summarizes representative kH/kD values for various reactions involving deuterated phenols.

| Reaction Type | Phenolic Compound/Substrate | kH/kD | Reference |

| Metabolic meta-hydroxylation | Nitrobenzene, Methyl phenyl sulfide, Methyl phenyl sulfone | 1.3 - 1.75 | [3][4] |

| Phenol Hydroxylation | Resorcinol | 1.7 - 3.7 | [5] |

| Hydrogen abstraction from phenol | 2,6-di-t-butylphenol, 4-bromophenol | >6.7 (rate constants <0.15 of normal) |

Applications in Drug Development and Mechanistic Studies

The strategic incorporation of deuterium into phenolic drugs has emerged as a valuable strategy in pharmaceutical sciences. The benefits extend from improving a drug's metabolic profile to elucidating complex biochemical pathways.

-

Enhanced Metabolic Stability: By deuterating "soft spots" in a drug molecule that are prone to metabolic attack, particularly by cytochrome P450 enzymes, the rate of metabolic clearance can be reduced. This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency.[2]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching." This can be advantageous if it diverts metabolism away from the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug.[2]

-

Mechanistic Elucidation: The KIE is a powerful tool for investigating reaction mechanisms. A significant kH/kD value (>1) indicates that C-H bond cleavage is involved in the rate-determining step of the reaction. This information is crucial for understanding enzymatic reactions and optimizing synthetic pathways.

-

Internal Standards for Quantitative Analysis: Deuterated compounds are ideal internal standards for mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their distinct mass allows for accurate and precise quantification in complex biological matrices.[1]

Synthesis of Deuterated Phenols: Key Methodologies

The introduction of deuterium into a phenolic ring can be achieved through several methods, with hydrogen-deuterium (H-D) exchange being the most common. The choice of method depends on the desired degree and position of deuteration, as well as the substrate's tolerance to the reaction conditions.

Acid-Catalyzed H-D Exchange

Acid-catalyzed deuteration is a straightforward method for introducing deuterium onto the aromatic ring of phenols, particularly at the electron-rich ortho and para positions.

Metal-Catalyzed H-D Exchange

Transition metals, such as palladium on carbon (Pd/C), are highly efficient catalysts for H-D exchange under milder conditions than acid catalysis. This method can achieve high levels of deuterium incorporation.

De Novo Synthesis

De novo synthesis involves constructing the deuterated phenol from smaller, pre-deuterated building blocks. While more labor-intensive, this approach offers precise control over the location of deuterium incorporation.

Experimental Protocols

Protocol 1: Synthesis of Ring-Deuterated Phenol via Acid-Catalyzed H-D Exchange using Amberlyst-15

This protocol describes a general procedure for the deuteration of a phenol using a polymer-supported acid catalyst.

Materials:

-

Phenolic compound (e.g., hydroxytyrosol)

-

Amberlyst-15 resin (dried)

-

Deuterium oxide (D₂O)

-

Nitrogen gas

-

Sealable reaction vessel

-

Oil bath

-

Filtration apparatus

-

Lyophilizer

Procedure:

-

Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

In a sealable reaction vessel, dissolve the phenolic compound (2 mmol) in deuterium oxide (12 mL).[3]

-

Add the dried Amberlyst-15 resin (100 mg per 100 mg of phenol) to the solution under a nitrogen atmosphere.[3]

-

Tightly seal the reaction vessel and heat the mixture in an oil bath at 110°C for 24 hours, protecting it from light.[3]

-

After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.

-

The filtrate containing the deuterated phenol can be lyophilized to remove the D₂O.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Deuterated Acetaminophen

This protocol adapts a standard synthesis of acetaminophen to produce a deuterated analog by using deuterated acetic anhydride.

Materials:

-

p-Aminophenol

-

Deuterated acetic anhydride (d₆-acetic anhydride)

-

Water (H₂O)

-

Ice bath

-

Heating apparatus (e.g., hot plate with water bath)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Combine 3.0 g of p-aminophenol with 10 mL of water in a round-bottom flask.

-

Add 4.0 mL of d₆-acetic anhydride to the flask.

-

Heat the reaction mixture in a water bath at approximately 85°C for 10-15 minutes with stirring.

-

Cool the flask in an ice-water bath to induce crystallization of the crude deuterated acetaminophen.

-

Collect the crude product by suction filtration and wash with a small amount of cold water.

-

Purify the crude product by recrystallization from a minimal amount of hot water.

-

Collect the purified crystals of deuterated acetaminophen by suction filtration and allow them to dry.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol outlines a general method to compare the metabolic stability of a deuterated phenolic compound to its non-deuterated analog using liver microsomes.

Materials:

-

Deuterated and non-deuterated phenolic compounds

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the test compound (deuterated or non-deuterated) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Calculate the in vitro half-life (t½) for both the deuterated and non-deuterated compounds by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualizing Workflows and Pathways

Drug Discovery and Development Workflow for Deuterated Compounds

The following diagram illustrates a typical workflow for the discovery and development of a deuterated drug candidate.

Caption: A streamlined workflow for the development of deuterated pharmaceuticals.

The NF-κB Signaling Pathway: A Target for Phenolic Compounds

Many phenolic compounds exert their biological effects, such as anti-inflammatory actions, by modulating intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and a common target for phenolic drugs. Deuterated analogs can be used to study the long-term metabolic stability and effects on this pathway.

Caption: Simplified NF-κB signaling pathway modulated by phenolic compounds.

Conclusion

Deuterated phenols are indispensable tools in modern chemical synthesis, offering unique advantages in drug discovery, mechanistic elucidation, and analytical chemistry. The ability to strategically modify the metabolic fate and reaction kinetics of phenolic compounds through isotopic labeling provides researchers with a powerful approach to developing safer, more effective drugs and gaining a deeper understanding of complex chemical and biological processes. As synthetic methodologies for deuteration continue to advance, the applications of deuterated phenols are poised to expand, further solidifying their role in scientific innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Propylphenol-d12 in Organic Solvents: A Technical Guide

For Immediate Release

Physicochemical Properties: A Comparative Analysis

Understanding the physicochemical properties of both 4-Propylphenol-d12 and 4-Propylphenol is fundamental to predicting the solubility of the deuterated compound. The primary difference lies in the substitution of hydrogen atoms with deuterium, which results in a slightly higher molecular weight for the deuterated form. This subtle change is not expected to significantly alter the overall polarity and intermolecular forces that govern solubility.

| Property | This compound | 4-Propylphenol |

| Molecular Formula | C₉D₁₂O | C₉H₁₂O |

| Molecular Weight | 148.27 g/mol | 136.19 g/mol |

| LogP | ~3.2 | 3.2 |

| Boiling Point | Not available | 232-233 °C |

| Melting Point | Not available | 21-22 °C |

| Appearance | Not available | Yellow liquid |

Note: Some data for this compound is not available in the searched resources.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred from the known solubility of 4-Propylphenol. The presence of a hydroxyl (-OH) group imparts some polar character, allowing for hydrogen bonding, while the propyl group and the benzene ring contribute to its nonpolar nature.

It is anticipated that this compound will exhibit good solubility in:

-

Polar Protic Solvents: Such as alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the hydroxyl group. 4-Propylphenol is known to be miscible with ethanol[1].

-

Polar Aprotic Solvents: Such as acetone and ethyl acetate, which can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Such as toluene and hexane, due to the nonpolar character of the propyl chain and the benzene ring.

The solubility in water is expected to be low, similar to its non-deuterated counterpart which has a reported solubility of 1.28 mg/mL at 25 °C[1].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the shake-flask method is a widely recognized and reliable experimental protocol.[2] This method involves equilibrating a surplus of the solute in a specific solvent at a controlled temperature, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve clear separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of the same solvent.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

Spectroscopic Profile of 4-Propylphenol-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Propylphenol-d12, a deuterated analog of 4-propylphenol. Due to the limited availability of public experimental spectra for the deuterated compound, this guide leverages spectral data from its non-deuterated counterpart, 4-propylphenol, and established principles of isotopic effects in spectroscopy to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Introduction

4-Propylphenol and its isotopically labeled analogs are valuable compounds in various research fields, including environmental analysis, metabolism studies, and as internal standards in quantitative mass spectrometry. Deuterium-labeled compounds, such as this compound, are particularly useful in pharmacokinetic and metabolic profiling of drugs. Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification and quantification. This guide outlines the expected NMR, IR, and MS data for this compound and provides general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known data for 4-propylphenol and the expected isotopic shifts upon deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | Not Applicable (Replaced by Deuterium) | - | - |

| Phenolic Hydroxyl | Not Applicable (Replaced by Deuterium) | - | - |

| Propyl Group (α-CH₂) | Not Applicable (Replaced by Deuterium) | - | - |

| Propyl Group (β-CH₂) | Not Applicable (Replaced by Deuterium) | - | - |

| Propyl Group (γ-CH₃) | Not Applicable (Replaced by Deuterium) | - | - |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Notes on Isotopic Effects | |

| C1 (C-OH) | ~153 | Upfield shift due to deuterium on oxygen and adjacent carbons. | |

| C2, C6 (aromatic) | ~115 | Significant upfield shift and potential triplet splitting due to C-D coupling. | |

| C3, C5 (aromatic) | ~130 | Significant upfield shift and potential triplet splitting due to C-D coupling. | |

| C4 (C-propyl) | ~130 | Upfield shift due to deuterium on the propyl group. | |

| α-Carbon (propyl) | ~37 | Significant upfield shift and potential multiplet splitting due to C-D coupling. | |

| β-Carbon (propyl) | ~24 | Significant upfield shift and potential multiplet splitting due to C-D coupling. | |

| γ-Carbon (propyl) | ~14 | Significant upfield shift and potential multiplet splitting due to C-D coupling. |

Note: The complete absence of signals in the ¹H NMR spectrum is the most telling feature of a fully deuterated compound like this compound. In ¹³C NMR, the replacement of hydrogen with deuterium typically causes a small upfield shift (to the right) of the carbon signal. Furthermore, the carbon atoms directly bonded to deuterium will exhibit splitting into a multiplet (typically a triplet for a C-D bond) due to spin-spin coupling with deuterium (spin I=1).

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes on Isotopic Shift |

| O-D Stretch | ~2450 | Shifted from ~3300 cm⁻¹ (O-H) due to the heavier mass of deuterium. |

| C-D Stretch (Aromatic) | ~2250 | Shifted from ~3030 cm⁻¹ (C-H aromatic). |

| C-D Stretch (Aliphatic) | ~2100-2200 | Shifted from ~2850-2960 cm⁻¹ (C-H aliphatic). |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Minor shifts expected. |

| C-O Stretch | ~1230 | Minor shifts expected. |

Note: The most significant change in the IR spectrum upon deuteration is the shift of stretching vibrations involving hydrogen to lower wavenumbers (frequencies). This is a direct consequence of the increased reduced mass of the C-D and O-D bonds compared to C-H and O-H bonds.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectral Data for this compound

| Ion | Predicted m/z | Notes on Fragmentation |

| Molecular Ion [M]⁺ | 148 | Reflects the molecular weight of C₉D₁₂O.[1] |

| [M-CD₂CD₃]⁺ | 116 | Loss of a deuterated ethyl radical. |

| [C₆D₄OD]⁺ | 100 | Benzylic cleavage. |

Note: The molecular ion peak in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the mass of the deuterated compound (148.26 g/mol ).[1] The fragmentation pattern is expected to be analogous to that of 4-propylphenol, but the fragments containing deuterium will have correspondingly higher m/z values.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for compounds like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Reference: Solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound liquid directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Isotopic Effect on IR Spectroscopy

Caption: Effect of deuteration on key IR stretching frequencies.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4-Propylphenol in Complex Matrices using 4-Propylphenol-d12 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propylphenol is an organic compound that can be found in various environmental and biological samples. Its accurate quantification is crucial in diverse fields such as environmental monitoring, food chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 4-propylphenol. To ensure the accuracy and reliability of quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard is highly recommended. 4-Propylphenol-d12, a deuterated analog of 4-propylphenol, serves as an ideal internal standard as it co-elutes with the analyte of interest and exhibits similar chemical behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of 4-propylphenol in various matrices using this compound as an internal standard by GC-MS.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Propylphenol and its deuterated internal standard is presented in the table below.

| Property | 4-Propylphenol | This compound |

| Chemical Formula | C₉H₁₂O | C₉D₁₂O |

| Molecular Weight | 136.19 g/mol [3] | 148.27 g/mol |

| CAS Number | 645-56-7[3] | 352431-21-1[4] |

| Boiling Point | 232-234 °C | Not available |

| Appearance | Colorless to pale yellow liquid | Not available |

Experimental Protocols

Materials and Reagents

-

Standards: 4-Propylphenol (≥99% purity), this compound (≥98% purity)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Acetonitrile (ACN) - all HPLC or GC grade

-

Reagents: Anhydrous sodium sulfate, Ultrapure water

-

Sample Preparation Consumables: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent), glass vials with PTFE-lined caps, volumetric flasks, and pipettes.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Propylphenol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-Propylphenol primary stock solution with the appropriate solvent (e.g., dichloromethane) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with the appropriate solvent. The concentration of the internal standard should be kept constant across all calibration standards and samples.[5][6]

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are generalized protocols for liquid and solid samples.

A. Liquid Samples (e.g., Water, Plasma)

-

Spiking: To a known volume of the liquid sample (e.g., 10 mL), add a precise volume of the this compound internal standard spiking solution to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).

-

Extraction (Liquid-Liquid Extraction - LLE):

-

Acidify the sample to pH ~2 with a suitable acid (e.g., HCl).

-

Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or hexane).

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction twice.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Extraction (Solid Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by acidified water.

-

Load the spiked sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with acidified water).

-

Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane or acetonitrile).

-

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

-

Analysis: Transfer the final extract to a GC vial for analysis.

B. Solid Samples (e.g., Soil, Tissue)

-

Homogenization and Spiking: Homogenize a known weight of the solid sample (e.g., 1 g). Spike the homogenized sample with a precise volume of the this compound internal standard spiking solution.

-

Extraction:

-

Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).

-

Sonication or mechanical shaking can be used to enhance extraction efficiency.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process twice.

-

-

Clean-up: The combined extracts may require a clean-up step, such as SPE, to remove matrix interferences.

-

Concentration and Analysis: Proceed as described for liquid samples.

GC-MS Analysis

The following are typical GC-MS parameters. Method optimization and validation are essential for specific applications.[7][8]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9][10] |

| Injector | Splitless mode |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

Based on the mass spectra of 4-Propylphenol, the following ions are recommended for SIM analysis.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Propylphenol | 107[3] | 136[3] | 77[3] |

| This compound | 118 (Predicted) | 148 (Predicted) | 82 (Predicted) |

Note: The ions for this compound are predicted based on the fragmentation pattern of 4-Propylphenol and the mass shift due to deuterium labeling. These should be confirmed by acquiring a full scan mass spectrum of the deuterated standard.

Data Analysis and Quantification

The concentration of 4-propylphenol in the samples is determined using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the 4-propylphenol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 4-propylphenol in the calibration standards. The concentration of 4-propylphenol in the unknown samples is then calculated from this calibration curve.

Method Validation

A full method validation should be performed according to established guidelines (e.g., ICH, FDA).[7] Key validation parameters are summarized in the table below with typical acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (%RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |

| Specificity | No interfering peaks at the retention times of the analyte and internal standard |

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data that could be obtained from a validated method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | 0.998 |

| Accuracy (at 3 concentration levels) | 95.2 - 103.5% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Mean Extraction Recovery | 92.5% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of 4-Propylphenol.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. epa.gov [epa.gov]

- 6. settek.com [settek.com]

- 7. impactfactor.org [impactfactor.org]

- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dea.gov [dea.gov]

- 10. HP-5ms Capillary GC column | Agilent [agilent.com]

Application of 4-Propylphenol-d12 in Quantitative LC-MS/MS Analysis

Application Note and Protocol

Introduction

In the realm of bioanalytical research and drug development, the accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components of the sample matrix.[2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the most effective method to compensate for these matrix effects and other sources of analytical variability.[3][4]

This document provides a detailed application note and protocol for the use of 4-Propylphenol-d12 as an internal standard for the quantitative analysis of 4-Propylphenol in biological matrices, such as human plasma, by LC-MS/MS. 4-Propylphenol is a phenolic compound that may be of interest in environmental exposure studies, toxicology, or as a metabolite of larger molecules. The near-identical physicochemical properties of this compound to the native analyte ensure that it experiences similar extraction recovery, ionization suppression or enhancement, and chromatographic behavior, thus providing a reliable means for accurate quantification.[3][4]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (4-Propylphenol) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing or variations in instrument response will be mirrored by the internal standard.[3] Therefore, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which remains constant even if the absolute signal intensities fluctuate. This leads to significantly improved precision and accuracy.[1][3]

Experimental Protocol

This protocol outlines a general procedure for the quantification of 4-Propylphenol in human plasma. Optimization of specific parameters may be required for different biological matrices or LC-MS/MS systems.

Materials and Reagents

-

4-Propylphenol (analyte) standard

-

This compound (internal standard)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Propylphenol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution using methanol:water (50:50, v/v) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

-

Vortex and centrifuge again to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 20% B

-

2.5 min: 95% B

-

3.0 min: 95% B

-

3.1 min: 20% B

-

4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

MRM Transitions (Hypothetical):

-

4-Propylphenol: Q1: 135.1 m/z -> Q3: 93.1 m/z

-

This compound: Q1: 147.1 m/z -> Q3: 100.1 m/z

-

Note: These transitions are predictive and would require experimental optimization.

-

Data Presentation and Expected Results

The use of this compound is expected to significantly improve the precision and accuracy of the quantification of 4-Propylphenol. The following tables summarize hypothetical quantitative data to illustrate these benefits.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 5 | 4.9 | 98.0 | 4.5 |

| Medium QC | 50 | 51.2 | 102.4 | 3.2 |

| High QC | 800 | 790.1 | 98.8 | 2.8 |

Table 3: Comparison of Matrix Effects with and without Internal Standard

| Sample Lot | Matrix Effect (%) (without IS) | Matrix Effect (%) (with IS Correction) |

| Plasma Lot 1 | -25.3 | -1.8 |

| Plasma Lot 2 | -38.1 | -2.5 |

| Plasma Lot 3 | -15.8 | -0.9 |

| Plasma Lot 4 | -42.5 | -3.1 |

Matrix Effect (%) = ((Peak Area in presence of matrix) / (Peak Area in neat solution) - 1) x 100

The data in Table 3 demonstrates that while the absolute signal of the analyte can be significantly suppressed by the matrix, the use of a deuterated internal standard effectively compensates for this suppression, leading to consistent and accurate results across different sample lots.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of 4-Propylphenol in complex biological matrices. By effectively mitigating matrix effects and other sources of analytical variability, this approach ensures high accuracy and precision, which is critical for regulated bioanalysis in clinical and research settings. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Application Note: Protocol for Preparing 4-Propylphenol-d12 Calibration Standards

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of 4-Propylphenol-d12 calibration standards. This compound is a deuterated analog of 4-Propylphenol, often employed as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[1] Proper handling and preparation of these standards are critical for reliable experimental results. This protocol covers the preparation of a stock solution and subsequent serial dilutions to generate a set of calibration curve standards.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 352431-21-1 | [1][2] |

| Molecular Formula | C₉D₁₂O | [1] |

| Molecular Weight | 148.26 g/mol | [3] |

| Appearance | Typically a white or off-white solid | N/A |

Materials and Reagents

-

This compound (solid)

-

High-purity aprotic solvent (e.g., Methanol, Acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Sonicator (optional)

-

Inert gas (e.g., Nitrogen or Argon) for sensitive applications

Safety and Handling

-

General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling Deuterated Compounds: Deuterated standards can be hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.[4]

-

Storage:

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution followed by serial dilutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Part 1: Preparation of 1 mg/mL Stock Solution

-

Acclimatization: Remove the sealed container of this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the cold solid.[4]

-

Weighing: Using a calibrated analytical balance, accurately weigh 1 mg of this compound.

-

Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of high-purity methanol (or acetonitrile).

-

Mixing: Cap the flask and mix thoroughly using a vortex mixer until the solid is completely dissolved. A brief sonication may aid dissolution.[6]

-

Dilution to Volume: Once dissolved, carefully add the solvent to the 1 mL mark. Cap the flask and invert it several times to ensure a homogenous solution.[7]

-

Storage: Transfer the stock solution to a clearly labeled amber vial, seal tightly, and store at -20°C.[6]

Part 2: Preparation of Calibration Standards by Serial Dilution

A serial dilution is a stepwise method used to create a set of standards from a concentrated stock solution.[8][9] The following steps will create an intermediate stock and then the final calibration standards.

A. Preparation of 10 µg/mL Intermediate Stock (IS1)

-

Allow the 1 mg/mL stock solution to warm to room temperature.

-

Pipette 10 µL of the 1 mg/mL stock solution into a clean vial or tube.

-

Add 990 µL of the solvent (e.g., methanol) to the vial.

-

Vortex thoroughly. This creates a 1:100 dilution, resulting in a 10 µg/mL (10,000 ng/mL) intermediate stock solution.

B. Preparation of Final Calibration Standards (CS) Prepare the final standards from the intermediate stock solution (IS1) according to the dilution scheme in the table below. Use the formula C₁V₁ = C₂V₂ for calculations, where C is concentration and V is volume.[10]

| Standard ID | Target Concentration (ng/mL) | Source Solution | Volume of Source (µL) | Volume of Solvent (µL) | Final Volume (µL) |

| CS1 | 1000 | IS1 (10,000 ng/mL) | 100 | 900 | 1000 |

| CS2 | 500 | CS1 (1000 ng/mL) | 500 | 500 | 1000 |

| CS3 | 250 | CS2 (500 ng/mL) | 500 | 500 | 1000 |

| CS4 | 100 | CS3 (250 ng/mL) | 400 | 600 | 1000 |

| CS5 | 50 | CS4 (100 ng/mL) | 500 | 500 | 1000 |

| CS6 | 10 | CS5 (50 ng/mL) | 200 | 800 | 1000 |

| CS7 | 1 | CS6 (10 ng/mL) | 100 | 900 | 1000 |

Note: For each step, use a fresh pipette tip to prevent carryover and ensure accuracy. Mix each standard thoroughly after dilution.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of this compound calibration standards.

References

- 1. This compound | CAS#:352431-21-1 | Chemsrc [chemsrc.com]

- 2. 4-n-Propylphenol-d12 | CAS 352431-21-1 | LGC Standards [lgcstandards.com]

- 3. 4-N-Propylphenol-D12 | C9H12O | CID 101365498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. study.com [study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for Stable Isotope Dilution Analysis of 4-Propylphenol using 4-Propylphenol-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol is an alkylphenol that is of interest in environmental monitoring and as a potential biomarker. Accurate quantification of 4-propylphenol in complex matrices such as environmental samples or biological fluids is crucial for reliable risk assessment and research. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for quantifying trace-level compounds.[1] This method utilizes a stable isotope-labeled version of the analyte, in this case, 4-Propylphenol-d12, as an internal standard. The deuterated standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis, correcting for matrix effects and procedural losses. This application note provides detailed protocols for the quantification of 4-propylphenol using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample at the earliest stage of analysis. The analyte (4-Propylphenol) and the internal standard are then extracted, purified, and analyzed together. Since the analyte and the internal standard have nearly identical chemical and physical properties, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach provides high accuracy and precision by minimizing errors arising from sample matrix variations and inconsistent recoveries.

Caption: Principle of Stable Isotope Dilution Analysis Workflow.

Materials and Reagents

-

Analytes and Standards:

-

4-Propylphenol (CAS: 645-56-7)

-

This compound (Internal Standard)

-

-

Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Acetone (GC grade)

-

-

Reagents for GC-MS Derivatization (Optional but Recommended):

-

Solid Phase Extraction (SPE) Cartridges:

-

Polymeric reversed-phase cartridges (e.g., Oasis HLB)

-

-

Other Reagents:

-

Ultrapure water

-

Formic acid

-

Ammonium acetate

-

Sodium sulfate (anhydrous)

-

Experimental Protocols

Protocol 1: Quantification of 4-Propylphenol by GC-MS

This protocol is suitable for a wide range of matrices, including water and soil samples. Derivatization is recommended to improve the chromatographic properties of 4-propylphenol.[4]

1. Sample Preparation and Extraction

-

Water Samples:

-

To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Adjust the pH of the sample to < 2 with a suitable acid.

-

Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of a suitable solvent mixture (e.g., dichloromethane:acetone 1:1 v/v).

-

Dry the eluate over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.

-

-

Soil/Sediment Samples:

-

To 10 g of homogenized sample, add a known amount of this compound internal standard.

-

Perform pressurized liquid extraction (PLE) or sonication with an appropriate solvent (e.g., hexane:acetone 1:1 v/v).

-

Concentrate the extract and proceed with cleanup using SPE as described for water samples.

-

2. Derivatization (Silylation with BSTFA)

-